molecular formula C5H5NO3 B13959818 2(1H)-Pyridinone, 3,5-dihydroxy- CAS No. 62566-65-8

2(1H)-Pyridinone, 3,5-dihydroxy-

Cat. No.: B13959818
CAS No.: 62566-65-8
M. Wt: 127.10 g/mol
InChI Key: OBINQXYDORXSKL-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3,5-dihydroxy- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions of the pyridinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3,5-dihydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with ammonia or primary amines, followed by cyclization to form the pyridinone ring . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2(1H)-Pyridinone, 3,5-dihydroxy- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3,5-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2(1H)-Pyridinone, 3,5-dihydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3,5-dihydroxy- primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 3,5-dihydroxy- is unique due to its specific structure and the presence of hydroxyl groups at the 3rd and 5th positions, which contribute to its strong antioxidant activity. This distinguishes it from other similar compounds that may have different substitution patterns or lack the same level of antioxidant properties .

Properties

CAS No.

62566-65-8

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3,5-dihydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)5(9)6-2-3/h1-2,7-8H,(H,6,9)

InChI Key

OBINQXYDORXSKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1O)O

Origin of Product

United States

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